Ethanone, 1-[4-[(1R)-1-hydroxyethyl]phenyl]-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-1-(4-Acetylphenyl)ethanol is an organic compound characterized by the presence of an acetyl group attached to a phenyl ring, which is further connected to an ethanol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ®-1-(4-Acetylphenyl)ethanol typically involves the reduction of ®-1-(4-Acetylphenyl)ethanone. This reduction can be achieved using various reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions to ensure the retention of the chiral center.
Industrial Production Methods: In an industrial setting, the production of ®-1-(4-Acetylphenyl)ethanol may involve catalytic hydrogenation processes. These processes utilize catalysts such as palladium on carbon (Pd/C) to facilitate the reduction of the corresponding ketone to the desired alcohol.
Types of Reactions:
Oxidation: ®-1-(4-Acetylphenyl)ethanol can undergo oxidation reactions to form ®-1-(4-Acetylphenyl)ethanone. Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).
Reduction: The compound can be further reduced to form ®-1-(4-Acetylphenyl)ethane using strong reducing agents.
Substitution: The hydroxyl group in ®-1-(4-Acetylphenyl)ethanol can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3), Pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles depending on the desired substitution product
Major Products Formed:
Oxidation: ®-1-(4-Acetylphenyl)ethanone
Reduction: ®-1-(4-Acetylphenyl)ethane
Substitution: Various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
Chemistry: ®-1-(4-Acetylphenyl)ethanol is used as a chiral building block in the synthesis of more complex organic molecules. Its chiral nature makes it valuable in asymmetric synthesis and catalysis.
Biology: In biological research, ®-1-(4-Acetylphenyl)ethanol can be used as a model compound to study enzyme-catalyzed reactions involving chiral alcohols.
Industry: In the industrial sector, ®-1-(4-Acetylphenyl)ethanol is used in the production of fine chemicals and as a precursor for the synthesis of various functional materials.
Wirkmechanismus
The mechanism of action of ®-1-(4-Acetylphenyl)ethanol in chemical reactions involves the interaction of its functional groups with various reagents. The hydroxyl group can participate in hydrogen bonding and nucleophilic attacks, while the acetyl group can undergo electrophilic reactions. The chiral center plays a crucial role in determining the stereochemistry of the reaction products.
Vergleich Mit ähnlichen Verbindungen
- (S)-1-(4-Acetylphenyl)ethanol
- 1-(4-Acetylphenyl)ethanone
- 1-(4-Acetylphenyl)ethane
Comparison: ®-1-(4-Acetylphenyl)ethanol is unique due to its chiral center, which imparts specific stereochemical properties that are not present in its achiral counterparts. The ®-enantiomer may exhibit different reactivity and selectivity compared to the (S)-enantiomer, making it valuable in asymmetric synthesis and chiral resolution processes.
Eigenschaften
CAS-Nummer |
108673-17-2 |
---|---|
Molekularformel |
C10H12O2 |
Molekulargewicht |
164.2 g/mol |
IUPAC-Name |
1-[4-[(1R)-1-hydroxyethyl]phenyl]ethanone |
InChI |
InChI=1S/C10H12O2/c1-7(11)9-3-5-10(6-4-9)8(2)12/h3-7,11H,1-2H3/t7-/m1/s1 |
InChI-Schlüssel |
NWDDTMPWTLSMBS-SSDOTTSWSA-N |
Isomerische SMILES |
C[C@H](C1=CC=C(C=C1)C(=O)C)O |
SMILES |
CC(C1=CC=C(C=C1)C(=O)C)O |
Kanonische SMILES |
CC(C1=CC=C(C=C1)C(=O)C)O |
Synonyme |
Ethanone, 1-[4-[(1R)-1-hydroxyethyl]phenyl]- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.